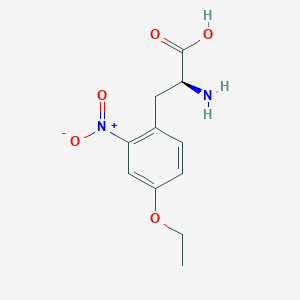
2-Ethenyliodiran-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyliodiran-1-ium is an organoiodine compound characterized by the presence of an iodine atom bonded to an ethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyliodiran-1-ium typically involves the reaction of ethylene with iodine in the presence of a suitable catalyst. One common method is the electrophilic addition of iodine to ethylene, which can be carried out under mild conditions. The reaction proceeds as follows:
C2H4+I2→C2H4I2
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic addition reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or platinum can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyliodiran-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodoethylene oxide.
Reduction: Reduction reactions can convert it to ethylene.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Iodoethylene oxide
Reduction: Ethylene
Substitution: Various substituted ethylene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethenyliodiran-1-ium has several applications in scientific research:
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has radioactive isotopes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethenyliodiran-1-ium involves its ability to participate in electrophilic addition and substitution reactions. The iodine atom in the compound is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Iodoethylene: Similar in structure but lacks the cyclic iodiranium ion.
Iodoethane: A simpler alkyl iodide with different reactivity.
Iodopropane: Another alkyl iodide with a longer carbon chain.
Uniqueness
2-Ethenyliodiran-1-ium is unique due to its cyclic structure, which imparts distinct reactivity compared to linear alkyl iodides. This cyclic nature allows for specific applications in synthesis and research that are not possible with other iodinated compounds.
Properties
CAS No. |
185009-50-1 |
|---|---|
Molecular Formula |
C4H6I+ |
Molecular Weight |
180.99 g/mol |
IUPAC Name |
2-ethenyl-iodoniacyclopropane |
InChI |
InChI=1S/C4H6I/c1-2-4-3-5-4/h2,4H,1,3H2/q+1 |
InChI Key |
YWCWRSPZIPSXEW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C[I+]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
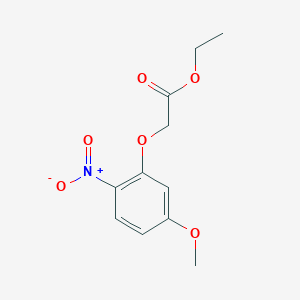
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

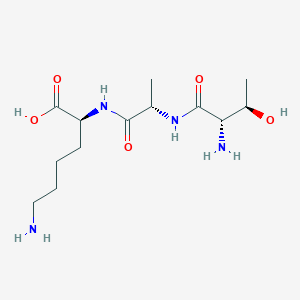
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
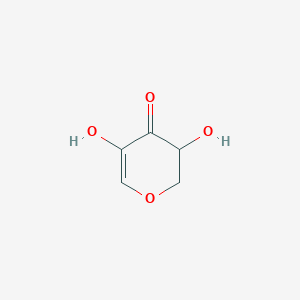

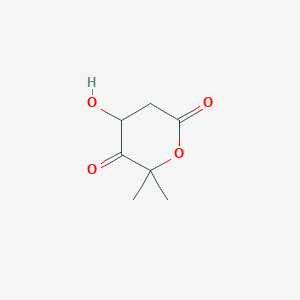
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
